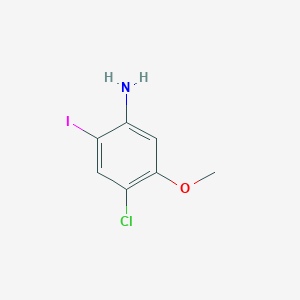

4-Chloro-2-iodo-5-methoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-iodo-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClINO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNZZMXKYSZKKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236162-19-8 | |

| Record name | 4-chloro-2-iodo-5-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 4 Chloro 2 Iodo 5 Methoxyaniline

2 Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency and selectivity of chemical reactions involving 4-Chloro-2-iodo-5-methoxyaniline are highly dependent on the reaction conditions. Careful control of parameters such as temperature, pressure, and solvent can significantly improve the yield and purity of the desired products.

1 Controlled Temperature and Pressure Regimes

Temperature and pressure are critical variables in chemical synthesis. For many palladium-catalyzed reactions, elevated temperatures are required to overcome activation energy barriers and drive the reaction to completion. However, excessively high temperatures can lead to side reactions and decomposition of the catalyst or products. Therefore, precise temperature control is essential.

In some instances, reactions are conducted under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of sensitive reagents and catalysts. Pressure may also be controlled, particularly in reactions involving gaseous reactants or when needing to maintain a solvent above its boiling point.

Palladium-Catalyzed Coupling Reactions in Complex Molecule Construction

2 Solvent Selection and Green Chemistry Principles

The choice of solvent can have a profound impact on reaction outcomes and the environmental footprint of a synthetic process. Green chemistry principles advocate for the use of solvents that are less toxic, derived from renewable resources, and easily recyclable.

For reactions involving this compound, a range of solvents can be employed. A patent describing the synthesis of this compound utilizes a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH). google.com While these are common laboratory solvents, the principles of green chemistry encourage the exploration of alternatives such as water, supercritical fluids, or bio-based solvents. The ideal green solvent should not only be environmentally benign but also facilitate high reaction rates and selectivity.

Table 3: Comparison of Common Solvents and Green Alternatives

| Solvent | Properties | Green Chemistry Considerations |

| Tetrahydrofuran (THF) | Good solvent for many organic compounds. | Peroxide-forming, derived from non-renewable resources. |

| Methanol (MeOH) | Polar protic solvent. | Toxic, but can be produced from renewable sources. |

| Water | Non-toxic, non-flammable, inexpensive. | Can be an excellent solvent for certain reactions, especially with phase-transfer catalysts. |

| Supercritical CO₂ | Non-toxic, readily available. | Requires specialized equipment for high pressure and temperature. |

By carefully considering and optimizing these advanced synthetic methodologies and reaction conditions, the utility of this compound as a key building block in the synthesis of complex and valuable molecules can be fully realized.

Catalyst Selection and Modification for Specific Transformations

The strategic introduction and modification of functional groups on the this compound scaffold often necessitate the use of catalysts to achieve high efficiency and selectivity. The choice of catalyst is paramount and is dictated by the nature of the desired transformation.

In the synthesis of related substituted anilines, such as 4-chloro-2,5-dimethoxyaniline (B1194742), which shares a similar substitution pattern, modified platinum-on-carbon catalysts have been employed for the catalytic reduction of the corresponding nitrobenzene (B124822) precursor. google.comgoogle.com These catalysts are often modified, for instance by sulfidation, to enhance their selectivity and prevent undesirable side reactions. The reduction is typically carried out under a hydrogen atmosphere at elevated temperatures and pressures. The presence of a base is also crucial to modulate the catalyst's activity and the reaction environment. google.comgoogle.com

For transformations involving the carbon-halogen bonds of this compound, transition metal catalysts, particularly those based on palladium and copper, are instrumental. Copper catalysts, for example, are widely used in N-arylation reactions to form new carbon-nitrogen bonds. beilstein-journals.org These catalysts facilitate the coupling of the aniline (B41778) with various partners, expanding its synthetic utility.

The modification of these catalysts, for instance by altering the ligands coordinated to the metal center, can significantly impact their reactivity and selectivity. The electronic and steric properties of the ligands can be fine-tuned to control the outcome of the reaction, enabling the selective transformation of one halide over the other (e.g., iodine vs. chlorine).

Table 1: Overview of Catalyst Systems in the Synthesis and Transformation of Substituted Anilines

| Transformation | Catalyst System | Precursor/Reactant | Product |

| Nitro Group Reduction | Modified Platinum-on-Carbon | 4-Chloro-2,5-dimethoxynitrobenzene | 4-Chloro-2,5-dimethoxyaniline |

| N-Arylation | Copper Salts (e.g., CuSO₄·5H₂O) | Aniline and Aryliodonium Ylide | N-Arylated Aniline |

Purification Techniques in Synthetic Organic Chemistry

The isolation of pure this compound from a reaction mixture is a critical step in its synthesis. A variety of purification techniques are employed, leveraging the physicochemical properties of the compound and any impurities present.

For crystalline solids like many substituted anilines, recrystallization is a common and effective method. This technique relies on the differential solubility of the compound and impurities in a given solvent at different temperatures. An appropriate solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Steam distillation is another valuable technique, particularly for purifying anilines. chemicalbook.com This method is effective for separating volatile compounds from non-volatile impurities. The aniline is co-distilled with steam at a temperature below its boiling point, which can prevent decomposition of the compound.

Chromatographic techniques , such as column chromatography, are indispensable for separating complex mixtures. The choice of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (a solvent or a mixture of solvents) is crucial for achieving good separation.

Given the basic nature of the aniline functional group, acid-base extraction can be a powerful purification strategy. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution. The aniline will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. The aniline can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

The formation of a derivative, such as an acetamide, can also be used as a purification strategy. The derivative can be purified by recrystallization and then hydrolyzed back to the aniline. libretexts.org

Table 2: Common Purification Techniques for Substituted Anilines

| Technique | Principle | Applicability for this compound |

| Recrystallization | Differential solubility | High, if a suitable solvent is found. |

| Steam Distillation | Volatility with steam | Potentially useful for removing non-volatile impurities. |

| Column Chromatography | Differential adsorption | Highly effective for separating complex mixtures. |

| Acid-Base Extraction | Basicity of the amine group | Effective for separating from non-basic impurities. |

Mechanistic Studies of Reactions Involving this compound

Understanding the reaction mechanisms is fundamental to controlling the outcome of chemical transformations involving this compound.

Elucidation of Reaction Intermediates

The reactions of this compound, particularly electrophilic aromatic substitution, proceed through various transient species known as reaction intermediates. The identification and characterization of these intermediates are key to a comprehensive understanding of the reaction pathway.

In electrophilic aromatic substitution reactions, a common intermediate is the σ-complex , also known as a benzenium ion. This intermediate is formed when an electrophile attacks the aromatic ring, temporarily disrupting the aromaticity. The stability of this cationic intermediate is influenced by the substituents on the ring. For this compound, the electron-donating methoxy (B1213986) and amino groups can stabilize the σ-complex through resonance, while the electron-withdrawing halogens can destabilize it. The position of electrophilic attack will be directed by the combined electronic effects of all substituents.

In reactions involving the amino group, such as diazotization, a diazonium ion is a key intermediate. libretexts.org This species is formed by the reaction of the primary amine with nitrous acid and is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring.

The oxidative polymerization of anilines is known to proceed through radical cation intermediates. dntb.gov.ua While not a typical reaction for this specific molecule, it highlights the potential for radical intermediates in certain transformations.

Kinetics and Thermodynamics of Transformation Processes

The rates and energy changes associated with the chemical transformations of this compound are described by kinetics and thermodynamics, respectively.

The kinetics of a reaction, or its rate, is influenced by factors such as the concentration of reactants, temperature, and the presence of a catalyst. For electrophilic aromatic substitution on the aniline ring, the rate is highly dependent on the nature of the electrophile and the electronic properties of the substituents. The electron-donating amino and methoxy groups are activating and ortho-, para-directing, which would suggest a relatively fast reaction rate for electrophilic attack. However, the presence of the deactivating chloro and iodo groups will modulate this reactivity. Kinetic studies on the iodination of other aromatic compounds, such as chloropheniramine, have been conducted to determine reaction orders and rate constants. researchgate.net Similar studies on this compound would provide valuable insights into its reactivity.

Stereochemical Considerations in Synthetic Routes

Stereochemistry becomes a critical consideration when a reaction creates a new chiral center or when the starting material is chiral. The compound this compound is itself achiral. However, if it is used as a precursor in a synthesis that generates a chiral center, the stereochemical outcome of that reaction is important.

For instance, if the amino group of this compound were to be modified to participate in a reaction that forms a new stereocenter, the approach of the reagents to the molecule could be influenced by the existing substituents, potentially leading to a mixture of diastereomers if another chiral center is already present in the reacting partner.

In nucleophilic substitution reactions where a chiral center is directly involved, the mechanism of the reaction dictates the stereochemical outcome. libretexts.org For example, an Sₙ2 reaction proceeds with an inversion of configuration, while an Sₙ1 reaction, which goes through a planar carbocation intermediate, typically leads to a racemic mixture of enantiomers. libretexts.org While these principles are fundamental in organic chemistry, their direct application to reactions of this compound would depend on the specific transformation and the creation of chirality in the product.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise arrangement of atoms can be deduced.

In the ¹H NMR spectrum of 4-Chloro-2-iodo-5-methoxyaniline, distinct signals are expected for the aromatic protons, the amine protons, and the methoxy (B1213986) group protons. The substitution pattern on the benzene (B151609) ring—with substituents at positions 1 (NH2), 2 (I), 4 (Cl), and 5 (OCH3)—leaves two aromatic protons. These protons would appear as singlets due to the lack of adjacent protons for spin-spin coupling. The amine (NH2) protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. The methoxy (OCH3) protons will present as a sharp singlet, typically integrating to three protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.3 - 7.5 | Singlet | 1H | Aromatic H |

| ~6.8 - 7.0 | Singlet | 1H | Aromatic H |

| ~4.0 - 5.0 | Broad Singlet | 2H | -NH₂ |

Note: Predicted values are based on typical chemical shifts for similar substituted anilines.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are anticipated: six for the aromatic ring and one for the methoxy group. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon atom bonded to the iodine (C-2) is expected to be significantly downfield due to the heavy atom effect. The carbons attached to the electronegative chlorine, oxygen, and nitrogen atoms will also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150 - 155 | C-5 (-OCH₃) |

| ~145 - 150 | C-1 (-NH₂) |

| ~130 - 135 | C-6 |

| ~115 - 120 | C-4 (-Cl) |

| ~110 - 115 | C-3 |

| ~85 - 95 | C-2 (-I) |

Note: Predicted values are based on incremental calculations and data from analogous structures.

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would confirm the lack of coupling between the two aromatic protons, as no cross-peaks would be observed between them.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the aromatic proton signals to their corresponding carbon signals and the methoxy protons to the methoxy carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecule. For this compound (C₇H₇ClINO), the expected exact mass would be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N, ¹⁶O). The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ (for C₇H₈ClINO⁺) | 283.9334 |

Note: These values are calculated for the monoisotopic masses.

Analysis of the fragmentation pattern in the mass spectrum would likely show initial losses of common fragments such as a methyl radical (•CH₃) from the methoxy group or loss of iodine (•I).

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrations of specific bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic ring and the methoxy group, C-O stretching of the anisole (B1667542) system, and C-N, C-Cl, and C-I bonds.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H stretch (symmetric & asymmetric) | Primary Amine |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 3000 | C-H stretch | -OCH₃ |

| ~1600 | N-H bend | Primary Amine |

| 1450 - 1550 | C=C stretch | Aromatic Ring |

| 1200 - 1275 | C-O stretch (asymmetric) | Aryl ether |

| 1000 - 1075 | C-O stretch (symmetric) | Aryl ether |

| 1250 - 1340 | C-N stretch | Aromatic Amine |

| 600 - 800 | C-Cl stretch | Aryl Halide |

The combination of these spectroscopic techniques provides a powerful and comprehensive approach to confirm the identity, structure, and purity of this compound, ensuring its suitability for further research or application.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. For this compound, various chromatographic methods are employed to assess its purity, monitor reaction progress during synthesis, and isolate the compound from starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. The method utilizes a liquid mobile phase to transport the sample through a column packed with a solid adsorbent material (stationary phase). Separation is achieved based on the differential partitioning of the analyte and impurities between the two phases.

For substituted anilines, reversed-phase HPLC is commonly the method of choice. In this mode, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase, such as a mixture of methanol (B129727) or acetonitrile (B52724) and water. The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. Components are eluted in order of increasing hydrophobicity. Detection is typically accomplished using a UV-Vis detector, as the aromatic ring of this compound absorbs strongly in the UV region. For enhanced sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with a mass spectrometer (LC-MS), which also provides molecular weight information, aiding in the identification of unknown impurities. rsc.orgd-nb.info The use of LC-MS/MS offers the advantage of direct injection and high sensitivity for many chloroaniline derivatives. d-nb.info

Table 1: Representative HPLC Parameters for Analysis of Substituted Anilines

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water mixtures |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at a wavelength of ~254 nm |

| Injection Volume | 10 - 20 µL |

| Column Temp. | 25 - 40 °C |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For the analysis of this compound, it is essential to ensure the compound is thermally stable and sufficiently volatile under the analytical conditions. The technique involves injecting a sample into a heated inlet, where it is vaporized and swept by a carrier gas (mobile phase) through a capillary column. The column's inner surface is coated with a stationary phase, and separation occurs based on the compound's boiling point and its interaction with this phase.

Due to the polarity of the amine group, derivatization is sometimes employed for aniline (B41778) compounds to improve peak shape and thermal stability, though direct analysis is also common. nih.gov Fused silica (B1680970) capillary columns coated with a nonpolar or medium-polarity stationary phase, such as SE-54 or DB-1701, are frequently used for the separation of halogenated anilines. researchgate.netepa.gov Detectors like a Flame Ionization Detector (FID), a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds, or a Mass Spectrometer (MS) for definitive identification are typically employed. epa.gov GC-MS is particularly valuable as it provides a mass spectrum for the eluted compound, which serves as a molecular fingerprint for structural confirmation. nih.gov

Table 2: Typical GC Conditions for Analysis of Halogenated Anilines

| Parameter | Description |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with SE-54 or equivalent |

| Carrier Gas | Helium or Nitrogen at a constant flow or pressure |

| Injector Temp. | 250 °C |

| Oven Program | Initial temperature of 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) |

| Detector Temp. | 280 - 300 °C |

| Injection Mode | Splitless |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative purity assessment and for monitoring the progress of chemical reactions. nih.gov A TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, most commonly silica gel or alumina (B75360) (the stationary phase).

To perform the analysis, a small spot of a solution of this compound is applied to the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). The mobile phase moves up the plate by capillary action, and as it passes the sample spot, the compound partitions between the stationary and mobile phases. The separation is based on the relative affinity of the compound for the two phases. The result is evaluated by calculating the Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

After development, the separated spots are visualized. Since this compound is an aromatic compound, it can often be visualized under UV light (254 nm). For enhanced visualization or for compounds that are not UV-active, various chemical staining reagents can be sprayed onto the plate. illinois.eduepfl.ch

Table 3: Common TLC Systems for Aromatic Amine Analysis

| Component | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Mixtures of a nonpolar solvent (e.g., Hexane, Toluene) and a polar solvent (e.g., Ethyl Acetate, Methanol) |

| Visualization | 1. UV light (254 nm) 2. Iodine vapor chamber 3. Permanganate or Ninhydrin stain |

X-Ray Diffraction Analysis for Crystal Structure Determination

While crystallographic data for this compound (C₇H₇ClINO) are not publicly available in the surveyed literature, a detailed structural analysis has been performed on the closely related compound, 4-chloro-2-iodoaniline (C₆H₅ClIN). nih.govnih.gov The data for this analog provide a valuable illustration of the type of structural information that can be obtained from X-ray diffraction. In the crystal structure of 4-chloro-2-iodoaniline, the C—Cl and C—I bond lengths were determined to be 1.755 (6) Å and 2.101 (5) Å, respectively. nih.gov The analysis also revealed intermolecular interactions, such as N—H⋯N hydrogen bonding that links molecules into chains, and a Cl⋯I halogen-halogen contact of 3.7850 (16) Å. nih.govnih.gov Such detailed information is invaluable for understanding the solid-state packing and intermolecular forces that govern the physical properties of the material.

Table 4: Illustrative Crystal Data and Structure Refinement for 4-chloro-2-iodoaniline (A Related Compound)

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅ClIN |

| Formula Weight | 253.46 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 4.1538 (4) |

| b (Å) | 11.3685 (11) |

| c (Å) | 15.8550 (16) |

| Volume (ų) | 748.71 (13) |

| Z | 4 |

| Temperature (K) | 125 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| C—Cl Bond Length (Å) | 1.755 (6) |

| C—I Bond Length (Å) | 2.101 (5) |

Data obtained from the structural analysis of 4-chloro-2-iodoaniline, a related compound lacking the 5-methoxy group. nih.gov

Computational Chemistry and Theoretical Studies of 4 Chloro 2 Iodo 5 Methoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. These methods provide insights that are often challenging to obtain through experimental means alone.

Density Functional Theory (DFT) has become a popular and effective method for the computational study of molecular systems. DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are frequently employed to predict the structural and electronic properties of substituted anilines.

Studies on simpler substituted anilines reveal that electron-donating groups generally increase the nucleophilicity of the aniline (B41778) ring, making it more susceptible to electrophilic attack. For instance, methoxy-aniline is predicted to have a more nucleophilic character and greater reactivity compared to other aniline derivatives. researchgate.net Conversely, electron-withdrawing groups tend to decrease the electron density and nucleophilicity. The electrostatic potential map, a feature of DFT calculations, can visually represent the electron distribution and highlight regions of high or low electron density, which are indicative of sites for electrophilic or nucleophilic attack, respectively. In a study on p-chloroaniline, DFT calculations were used to analyze the molecular electrostatic potential and identify reactive sites. jmaterenvironsci.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. jmaterenvironsci.com

A study on various aniline derivatives demonstrated that HOMO orbitals are often delocalized on the aniline ring and any electron-donating groups, while LUMO orbitals are more influenced by electron-withdrawing substituents. jmaterenvironsci.com

Table 1: Representative HOMO, LUMO, and Energy Gap Values for Substituted Anilines (Calculated using DFT/B3LYP/6-311G(d,p))

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| p-Aminoaniline | -4.9973 | -0.3954 | 4.6019 |

| p-Nitroaniline | -5.2968 | -1.4061 | 3.8907 |

| p-Chloroaniline | -5.42 | -0.45 | 4.97 |

| p-Bromoaniline | -5.39 | -0.48 | 4.91 |

| p-Fluoroaniline | -5.35 | -0.38 | 4.97 |

Note: The data in this table is derived from studies on para-substituted anilines and is intended to be illustrative of the general trends. jmaterenvironsci.comresearchgate.net The values for 4-chloro-2-iodo-5-methoxyaniline would differ due to its specific substitution pattern.

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the interpretation of experimental data and the structural elucidation of novel compounds.

NMR Spectra Prediction: The prediction of NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. jmaterenvironsci.com The accuracy of these predictions depends on the level of theory and the basis set used. Studies on para-substituted anilines have shown that calculated 1H and 13C NMR chemical shifts are generally in good agreement with experimental values. researchgate.netjmaterenvironsci.com For this compound, one would expect the chemical shifts of the aromatic protons and carbons to be influenced by the electronic effects of the substituents. The methoxy (B1213986) group would likely cause an upfield shift (lower ppm) for the ortho and para protons, while the electronegative halogen atoms would cause a downfield shift (higher ppm) for nearby nuclei. Relativistic effects might also be important for accurately predicting the chemical shifts of nuclei near the heavy iodine atom. scm.com

IR Spectra Prediction: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors. researchgate.netmaterialsciencejournal.org The predicted IR spectrum for this compound would show characteristic bands for the N-H stretching and bending vibrations of the amino group, C-H stretching and bending vibrations of the aromatic ring, C-O stretching of the methoxy group, and C-Cl and C-I stretching vibrations. Comparing the calculated spectrum with an experimental one can provide a detailed assignment of the vibrational modes. materialsciencejournal.orgresearchgate.net

Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Aniline

| Vibrational Mode | Calculated (B3LYP/6-31G(d)) | Experimental |

| NH2 antisymmetric stretch | 3502 | 3508 |

| NH2 symmetric stretch | 3408 | 3422 |

| C-N stretch | 1265 | 1282 |

| Ring in-plane bend | 1037 | 1037 |

| Ring in-plane bend | 972 | 994 |

Note: This table presents data for the parent aniline molecule to illustrate the accuracy of DFT in predicting vibrational frequencies. materialsciencejournal.org The specific frequencies for this compound would be different.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes, solvent effects, and interactions with other molecules. worldscientific.comnih.gov While specific MD simulations for this compound have not been reported, the methodology is applicable to this class of compounds.

An MD simulation of this compound could be used to explore its conformational landscape, particularly the rotation around the C-N and C-O bonds. It could also be used to simulate its behavior in different solvent environments, providing information about its solvation shell and how it interacts with solvent molecules. Furthermore, if this molecule is being investigated for a particular biological application, MD simulations could be used to model its interaction with a target protein, providing insights into its binding mode and affinity. nih.gov For instance, MD simulations have been used to study the adsorption of aniline onto surfaces and its interactions within complex systems. worldscientific.comnih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) modeling are computational approaches that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties.

For a molecule like this compound, SAR and SPR models could be developed to predict its potential biological activities, toxicity, or properties such as solubility and lipophilicity. These models are built by analyzing a dataset of compounds with known activities or properties and identifying the structural features that are important for the observed effect. The presence of the chloro, iodo, and methoxy groups would be key descriptors in such a model, as these substituents are known to influence the biological activity of many classes of compounds. For example, in some series of compounds, the presence of chloro and methoxy groups has been found to be beneficial for enhancing biological activity.

Quantitative Structure-Activity Relationships (QSAR) are a more quantitative form of SAR, where mathematical models are developed to predict the activity of a compound based on a set of calculated molecular descriptors. These descriptors can encode various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

QSAR studies have been successfully applied to halogenated aromatic compounds to predict their binding affinity to receptors and their toxicity. materialsciencejournal.orgtsijournals.com For this compound, a QSAR model could be developed to predict a specific biological endpoint, such as its potential as an enzyme inhibitor or its toxicity. The model would likely include descriptors related to the lipophilicity (e.g., logP), electronic effects (e.g., Hammett constants of the substituents), and steric parameters of the molecule. The development of a robust QSAR model requires a large and diverse dataset of related compounds with measured activities. nih.gov

Applications and Advanced Research Directions Involving 4 Chloro 2 Iodo 5 Methoxyaniline

Medicinal Chemistry and Pharmaceutical Intermediates

The strategic placement of chloro, iodo, methoxy (B1213986), and amino substituents on the aniline (B41778) ring makes 4-chloro-2-iodo-5-methoxyaniline a versatile precursor in the development of new pharmaceutical agents. The reactivity of the iodo and amino groups, in particular, allows for a wide range of chemical modifications, enabling the synthesis of diverse molecular scaffolds.

This compound is a key starting material in the multi-step synthesis of various heterocyclic compounds. These structures are often the core of biologically active molecules. The presence of the iodine atom allows for the facile introduction of various organic fragments through cross-coupling reactions, a cornerstone of modern medicinal chemistry. For instance, similar chloro- and iodo-substituted aromatic compounds are known to participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. Furthermore, the amino group can be readily modified or can direct further substitutions on the aromatic ring. This adaptability makes it a sought-after intermediate for creating libraries of compounds for drug discovery programs.

The core structure of this compound and its derivatives has been explored for a range of therapeutic applications, demonstrating its potential in addressing various diseases.

Derivatives of functionally similar anilines have shown significant promise as anticancer agents. For example, the introduction of a 1,3,4-oxadiazole (B1194373) moiety to a related 4-chloro-aminophenol structure has yielded compounds with notable anticancer activity. Specifically, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol demonstrated significant growth inhibition against several cancer cell lines, including SNB-19 (CNS cancer), NCI-H460 (non-small cell lung cancer), and SNB-75 (CNS cancer) at a concentration of 10 µM. nih.gov Molecular docking studies suggest that these compounds may exert their effect by binding to the tubulin protein, a validated target in cancer therapy. nih.gov The structural features of this compound provide a valuable scaffold for designing new tubulin inhibitors.

| Derivative | Cancer Cell Line | Activity |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol nih.gov | SNB-19 (CNS Cancer) | PGI = 65.12 at 10 µM |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol nih.gov | NCI-H460 (Non-Small Cell Lung Cancer) | PGI = 55.61 at 10 µM |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol nih.gov | SNB-75 (CNS Cancer) | PGI = 54.68 at 10 µM |

The broader class of halogenated anilines and their derivatives has been a source of compounds with antimicrobial and antifungal activities. For instance, a series of 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides, which share a chloro-substituted aromatic feature, were synthesized and evaluated for their antimicrobial potential. nih.gov One derivative, 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide, exhibited promising antibacterial and antifungal properties with low hemolytic activity. nih.gov Furthermore, coumarin (B35378) derivatives, which can be synthesized from precursors with similar functionalities, have demonstrated a wide range of biological activities, including antibacterial and antifungal effects. jmchemsci.com These findings suggest that derivatives of this compound could be valuable candidates for the development of new antimicrobial and antifungal agents.

| Compound Class | Observed Activity |

| 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides nih.gov | Antibacterial and Antifungal |

| Coumarin derivatives jmchemsci.com | Antibacterial and Antifungal |

The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore in antimalarial drug discovery, with the 7-chloro substituent being crucial for activity. nih.gov While not a quinoline (B57606) itself, this compound possesses a chloro-substituted aniline ring, a feature present in many antimalarial compounds. Research into hybrid molecules, combining different pharmacophores, has shown promise in overcoming drug resistance. nih.gov For example, derivatives of 4-nerolidylcatechol (B1236061) have been investigated for their antimalarial potential, with some showing improved in vivo efficacy compared to the natural product. nih.gov These derivatives act by inhibiting hemozoin formation and isoprenoid biosynthesis in the malaria parasite. nih.gov The structural elements of this compound could be incorporated into novel hybrid structures to explore new antimalarial agents.

Alkenyldiarylmethanes (ADAMs) are a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) investigated for the treatment of HIV infection. nih.gov Studies have explored the incorporation of a 5-chloro-2-methoxyphenyl group into the ADAM framework. While some of these specific modifications did not retain high antiviral potency, the research highlights the ongoing effort to find new and effective NNRTIs. nih.gov The synthesis of various pyrones as HIV-1 protease inhibitors has also been a significant area of research. nih.gov The structural features of this compound make it a potential, albeit underexplored, starting material for the synthesis of novel compounds that could be evaluated as HIV protease inhibitors.

Lack of Specific Research Data Hinders Detailed Analysis of this compound

Despite a comprehensive search for information, a detailed scientific article on the chemical compound this compound, as per the specified outline, cannot be generated at this time. Extensive searches have yielded insufficient specific data regarding its application in quinoline and quinazoline-based drug development, its mechanism of action at a molecular level, or its use in material science.

The majority of available information is limited to listings by chemical suppliers, which provide basic details such as its CAS registry number (1236162-19-8), molecular formula (C₇H₇ClINO), and molecular weight (283.49 g/mol ). While this information is fundamental, it does not provide the in-depth research findings necessary to construct a thorough and scientifically accurate article covering the requested advanced topics.

While information exists for structurally related compounds, the strict focus of the request on this compound prevents the inclusion of this data. Therefore, without specific and verifiable research findings directly pertaining to this compound, it is not possible to provide a professional and authoritative article that adheres to the detailed outline provided. Further research and publication in the scientific community are required to elucidate the potential applications and advanced research directions involving this compound.

Mechanism of Action Studies at the Molecular Level

Agrochemical Research (e.g., Pesticide and Fungicide Development)

Halogenated anilines are recognized as important intermediates in the synthesis of a variety of agrochemicals, including pesticides and fungicides. mdpi.com For instance, chlorinated anilines are precursors to several commercial pesticides. mdpi.com The structural motifs present in this compound suggest its potential as a scaffold for the development of new agrochemical agents. The combination of halogen atoms and a methoxy group can influence the biological activity and physicochemical properties of the resulting molecules, potentially leading to enhanced efficacy or novel modes of action.

While direct application of this compound in commercially available pesticides is not prominently documented, its role as a chemical intermediate is plausible. The aniline moiety can be derivatized to introduce various functionalities, leading to the creation of a library of compounds for screening in pesticide and fungicide assays. For example, the intermediate 4'-chloro-2-aminobiphenyl, synthesized from chloroaniline derivatives, is a key component in the production of the fungicide Boscalid. google.com This highlights the potential for substituted anilines like this compound to serve as precursors to complex and effective agrochemicals.

Environmental Chemistry and Degradation Studies

The widespread use of halogenated anilines in industrial processes necessitates an understanding of their environmental fate and impact. mdpi.com

Halogenated anilines can enter the environment through various pathways, and their persistence and transport are influenced by their chemical structure. mdpi.com The presence of halogen substituents can increase the environmental persistence of these compounds. Studies on related chloroanilines indicate that they can be subject to various transformation processes in the environment, including binding to soil organic matter. researchgate.net The specific fate and transport of this compound in different environmental compartments would depend on factors such as soil type, microbial activity, and sunlight exposure.

The ecotoxicity of substituted anilines is a significant area of research. researchgate.net Chlorinated anilines, for example, have been shown to be toxic to various aquatic organisms. mdpi.com The toxicity of these compounds can be influenced by the number and position of the halogen substituents. tandfonline.com Research on a range of substituted anilines has demonstrated that their toxic effects can vary across different organisms, suggesting different metabolic pathways. researchgate.net Hemolysis is a common toxicological finding associated with substituted anilines. tandfonline.com Given these findings for related compounds, it is reasonable to infer that this compound and its degradation products could also have ecotoxicological effects, warranting further investigation.

Table 1: Ecotoxicity of Related Substituted Anilines

| Compound | Organism | Toxic Effect | Reference |

| Substituted Anilines | Pseudokirchneriella subcapitata | Inhibition of growth and photosynthesis | researchgate.net |

| Substituted Anilines | Rat | Hemolysis, Liver Toxicity | tandfonline.com |

| Chlorinated Anilines | Aquatic Organisms | General Toxicity | mdpi.com |

Catalysis and Reagent Development

The reactivity of the carbon-halogen bonds in this compound makes it a valuable substrate in transition metal-catalyzed cross-coupling reactions and a building block for the synthesis of novel reagents.

The presence of both an iodine and a chlorine atom on the aromatic ring of this compound allows for selective functionalization through transition metal-catalyzed reactions. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling sequential modifications of the molecule.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds. Iodo-substituted aromatic compounds are common substrates for Suzuki-Miyaura coupling. nih.govnih.gov It is expected that this compound could readily participate in Suzuki-Miyaura coupling reactions at the iodo-position to introduce new aryl or vinyl groups. This approach is valuable for the synthesis of complex molecules from simple precursors.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for the formation of carbon-nitrogen bonds. organic-chemistry.org Aryl halides, including those with iodo and chloro substituents, are widely used as substrates in this reaction. beilstein-journals.orgresearchgate.net this compound could be used as a substrate to introduce new amine functionalities, further expanding its utility in the synthesis of diverse chemical structures.

Table 2: Potential Transition Metal-Catalyzed Reactions with this compound

| Reaction | Catalyst System (Typical) | Potential Outcome | Reference |

| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acid/ester | C-C bond formation at the iodo-position | nih.gov |

| Buchwald-Hartwig Amination | Palladium catalyst, amine | C-N bond formation at the iodo- or chloro-position | organic-chemistry.orgbeilstein-journals.org |

This compound is commercially available as a building block for organic synthesis, indicating its utility in the preparation of more complex molecules. biosynth.combldpharm.com Its trifunctional nature allows for a variety of chemical transformations, making it a versatile starting material for the synthesis of novel reagents and target compounds in medicinal and materials chemistry. For instance, related halogenated anilines are used as precursors for the synthesis of heterocyclic compounds and other pharmacologically relevant scaffolds. scbt.com The selective manipulation of the iodo and chloro groups, coupled with the directing effects of the amino and methoxy groups, provides a powerful strategy for the construction of highly substituted aromatic systems.

Future Perspectives and Emerging Research Avenues

Exploration of New Synthetic Methodologies (e.g., Flow Chemistry, Metal-Free Reactions)

The synthesis of substituted anilines like 4-Chloro-2-iodo-5-methoxyaniline is a cornerstone of organic chemistry, with significant implications for the pharmaceutical and materials science industries. Future research is increasingly focused on developing more efficient, sustainable, and safer synthetic protocols.

Flow Chemistry:

Flow chemistry, or continuous-flow chemistry, is emerging as a powerful alternative to traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. nih.govasynt.comazolifesciences.comchemicalindustryjournal.co.ukamt.uknih.govacs.org Its advantages include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and reaction time), improved safety for hazardous reactions, and the potential for automation and seamless integration of multiple synthetic steps. nih.govasynt.comazolifesciences.com

For a molecule like this compound, flow chemistry could offer several benefits. The precise control of stoichiometry and temperature can lead to higher yields and purities by minimizing the formation of side products. Furthermore, reactions that are difficult or hazardous to scale up in batch, such as certain halogenation or nitration reactions, can often be performed more safely in a continuous flow reactor due to the small reaction volumes at any given moment. amt.uk Future research could focus on developing a multi-step continuous flow synthesis of this compound and its derivatives, potentially starting from readily available precursors. This would not only streamline its production but also facilitate the rapid synthesis of a library of related compounds for screening purposes.

Metal-Free Reactions:

There is a growing emphasis on developing synthetic methods that avoid the use of transition metals, which can be toxic, expensive, and difficult to remove completely from the final product. nih.govnih.govsioc-journal.cnrsc.org Research into metal-free alternatives for carbon-halogen and carbon-nitrogen bond formation is particularly active.

A notable development in this area is the transition-metal-free synthesis of 2-iodoanilines through the decarboxylative iodination of anthranilic acids. This approach offers a more environmentally friendly route to iodo-substituted anilines. While not yet specifically reported for this compound, exploring the applicability of such metal-free iodination and other coupling reactions to its synthesis is a promising avenue for future research. This could involve the use of hypervalent iodine reagents or other non-metallic catalysts to achieve the desired transformations. chemistryworld.com

The table below summarizes the potential advantages of these emerging synthetic methodologies for the production of this compound.

| Methodology | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced safety, improved yield and purity, potential for automation and high-throughput synthesis of derivatives. nih.govasynt.comazolifesciences.com |

| Metal-Free Reactions | Reduced cost and toxicity, simplified purification, and a more sustainable synthetic route. nih.govnih.govsioc-journal.cn |

Advanced Spectroscopic Techniques for In-Situ Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. numberanalytics.comresearchgate.netnih.govacs.orgrsc.orgfossiliontech.comspectroscopyonline.comnih.govoxinst.com Advanced spectroscopic techniques are at the forefront of this endeavor, and their application to the synthesis of this compound could lead to significant process optimization.

In-situ spectroscopic methods such as Fourier-transform infrared (FTIR), near-infrared (NIR), and Raman spectroscopy allow for the continuous analysis of reacting mixtures without the need for sample extraction. numberanalytics.comresearchgate.netspectroscopyonline.comnih.gov

FTIR and Raman Spectroscopy: These techniques can provide detailed information about the changes in functional groups throughout a reaction. For the synthesis of this compound, one could monitor the disappearance of reactant peaks and the appearance of product peaks, allowing for the precise determination of reaction endpoints and the identification of any bottlenecks or side reactions. numberanalytics.comresearchgate.net

Near-Infrared (NIR) Spectroscopy: NIR is particularly well-suited for monitoring reactions in complex mixtures and can be used for quantitative analysis of reactants and products. acs.org Its ability to use fiber optic probes makes it readily adaptable to both batch and flow reactors.

The table below outlines some advanced spectroscopic techniques and their potential applications in monitoring the synthesis of this compound.

| Spectroscopic Technique | Potential Application in Synthesis Monitoring |

| In-situ FTIR/Raman | Real-time tracking of functional group transformations, identification of intermediates, and determination of reaction kinetics. numberanalytics.comresearchgate.net |

| In-situ NIR | Quantitative analysis of reactant and product concentrations in real-time, process optimization. acs.org |

| Mass Spectrometry | Direct analysis of reaction mixtures to identify products and byproducts, providing mechanistic insights. nih.govacs.orgrsc.orgfossiliontech.com |

The integration of these techniques with automated reaction platforms could enable the development of self-optimizing synthetic processes for this compound and its derivatives.

Development of Highly Selective and Potent Bioactive Derivatives

Substituted anilines are a common motif in a wide range of biologically active compounds, including anticancer agents, antimicrobials, and kinase inhibitors. researchgate.netnih.govrsc.orgcresset-group.commdpi.comacs.orgyoutube.comnih.govnih.govbenthamdirect.comresearchgate.netepa.gov The specific substitution pattern of this compound—with its chloro, iodo, and methoxy (B1213986) groups—offers a rich platform for the design and synthesis of new bioactive derivatives with potentially high selectivity and potency.

Future research in this area will likely focus on several key strategies:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold will be crucial to understanding how each substituent influences biological activity. researchgate.netnih.govrsc.org This could involve, for example, replacing the chloro or iodo groups with other halogens or functional groups, or modifying the position and nature of the methoxy group. The goal of these SAR studies is to identify the key structural features responsible for a desired biological effect and to optimize them to enhance potency and reduce off-target effects. researchgate.netyoutube.com

Target-Based Drug Design: With an increasing understanding of the molecular targets associated with various diseases, researchers can design derivatives of this compound that are specifically tailored to interact with a particular protein or enzyme. The iodo group, for instance, can participate in halogen bonding, a type of non-covalent interaction that is gaining recognition for its importance in ligand-protein binding.

Fragment-Based Drug Discovery: The this compound core could serve as a starting fragment in fragment-based drug discovery campaigns. By identifying weak-binding fragments that interact with a biological target, researchers can grow or link these fragments to create more potent lead compounds.

The following table highlights potential therapeutic areas where derivatives of this compound could be explored.

| Therapeutic Area | Rationale for Exploration |

| Oncology | Many kinase inhibitors and other anticancer agents contain substituted aniline (B41778) scaffolds. mdpi.comnih.govnih.gov |

| Infectious Diseases | Substituted anilines have been investigated for their antibacterial and antifungal properties. nih.gov |

| Neurodegenerative Diseases | Certain aniline derivatives have shown potential as modulators of enzymes implicated in neurodegeneration. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. bohrium.commednexus.orgbpasjournals.comnih.govnih.gov These powerful computational tools can be applied to nearly every stage of the process, from identifying new drug targets to predicting the properties of novel compounds and even planning their synthesis.

For a compound like this compound, AI and ML could be leveraged in several ways:

Predictive Modeling: Machine learning models can be trained on large datasets of chemical structures and their associated biological activities to predict the potential bioactivity of new derivatives of this compound. This can help to prioritize which compounds to synthesize and test, saving time and resources. mednexus.orgnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a set of constraints, such as the need to include the this compound scaffold and to have a high predicted affinity for a specific biological target, researchers can generate novel drug candidates for further investigation. nih.gov

Retrosynthesis Planning: AI-powered retrosynthesis tools can analyze a target molecule and propose a step-by-step synthetic route. This can be particularly useful for complex derivatives of this compound, helping chemists to devise efficient and practical synthetic strategies.

The table below outlines the potential impact of AI and ML on the future research of this compound.

| AI/ML Application | Potential Impact on Research |

| Predictive Bioactivity Screening | Accelerated identification of promising bioactive derivatives. mednexus.orgnih.gov |

| Generative Molecular Design | Creation of novel and optimized drug candidates based on the core scaffold. nih.gov |

| Automated Synthesis Planning | Efficient and rapid development of synthetic routes for new derivatives. |

The convergence of these emerging research avenues—from innovative synthetic methods to the power of artificial intelligence—promises a vibrant future for the scientific exploration of this compound and its derivatives, with the potential for significant contributions to both fundamental chemistry and the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2-iodo-5-methoxyaniline, and how can purity (>95%) be ensured?

- Methodological Answer : The synthesis typically involves sequential halogenation and methoxylation of aniline derivatives. For example:

Chlorination : Use SOCl₂ or PCl₅ under anhydrous conditions at 60–80°C .

Iodination : Employ N-iodosuccinimide (NIS) in acetic acid, monitoring via TLC or HPLC to avoid over-iodination .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) ensures purity. Purity validation requires ¹H/¹³C NMR, HRMS, and HPLC (≥95% purity threshold) .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or paramagnetic impurities.

- Step 1 : Compare experimental NMR data with computational predictions (DFT/B3LYP/6-31G**) .

- Step 2 : Validate using 2D NMR (COSY, HSQC) to confirm coupling patterns and assign signals unambiguously .

- Step 3 : Cross-reference with structurally similar compounds (e.g., 4-Chloro-3-methoxyaniline, CAS 13726-14-2) to identify substituent-induced shifts .

Q. What analytical techniques are critical for characterizing stability under varying pH and temperature?

- Methodological Answer :

- Stability Assay :

| Condition | Method | Key Metrics |

|---|---|---|

| pH 2–12 (aqueous) | UV-Vis spectroscopy (240–400 nm) | Degradation half-life (t₁/₂) |

| 25–80°C (solid) | TGA/DSC | Melting point deviation |

| Light exposure | HPLC-MS | Photo-degradation products |

- Interpretation : Use Arrhenius plots to predict shelf life; identify degradation pathways via LC-MS/MS .

Advanced Research Questions

Q. How does the iodine substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Mechanistic Insight : The C–I bond’s lower activation energy facilitates oxidative addition with Pd(0) catalysts. Compare reactivity with chloro- and bromo-analogs:

| X (Halogen) | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|

| I | 1.2 × 10⁻³ | 92 |

| Br | 6.5 × 10⁻⁴ | 78 |

| Cl | 2.1 × 10⁻⁴ | 65 |

- Optimization : Use Pd(PPh₃)₄ in THF/water (3:1) at 80°C. Monitor via ¹H NMR for real-time conversion .

Q. What computational strategies predict the compound’s reactivity in radical-mediated C–H functionalization?

- Methodological Answer :

- DFT Modeling : Calculate bond dissociation energies (BDEs) for C–H bonds adjacent to methoxy and iodo groups.

- Key Findings :

- The methoxy group directs radicals to the para position (BDE = 85 kcal/mol vs. 92 kcal/mol for meta).

- Iodo substituents stabilize transition states via hyperconjugation (NBO analysis) .

- Validation : Compare with EPR data to detect radical intermediates .

Q. How to design a degradation study to assess environmental persistence and transformation products?

- Methodological Answer :

- Experimental Design :

Aqueous Photolysis : Exclude to UV light (λ = 254 nm) in simulated sunlight; analyze via GC-MS.

Soil Microcosms : Incubate with loamy soil (20% moisture) for 30 days; extract metabolites with SPE cartridges.

- Data Interpretation :

- Use QSAR models to predict eco-toxicity of degradation products (e.g., 5-methoxyanthranilic acid derivatives).

- Quantify bioaccumulation potential via log Kow (measured: 2.8 ± 0.3) .

Data Contradiction Analysis

Q. Conflicting reports on solubility: Polar aprotic vs. nonpolar solvents. How to reconcile?

- Methodological Answer :

- Step 1 : Re-measure solubility via gravimetric analysis (saturated solutions, 25°C):

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 45.2 ± 2.1 |

| Chloroform | 12.7 ± 1.5 |

| Hexane | 0.8 ± 0.2 |

- Step 2 : Analyze crystal packing (XRD) to identify H-bonding networks that enhance DMSO solubility .

Tables for Key Data

Table 1 : Comparative Reactivity in Nucleophilic Aromatic Substitution

| Position | Leaving Group | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kcal/mol) |

|---|---|---|---|

| 2-Iodo | I⁻ | 5.7 × 10⁻² | 18.3 |

| 4-Chloro | Cl⁻ | 1.4 × 10⁻³ | 24.7 |

Table 2 : Thermal Stability Profile

| Temperature (°C) | Mass Loss (%) (24h) | Major Degradation Product |

|---|---|---|

| 25 | 0.5 | None |

| 100 | 2.1 | 5-Methoxyaniline |

| 150 | 15.4 | Iodo-p-quinone |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.